molecular formula C7H6FNO2 B8137740 2-Fluoro-6-methoxynicotinaldehyde

2-Fluoro-6-methoxynicotinaldehyde

Cat. No.: B8137740
M. Wt: 155.13 g/mol
InChI Key: USNWVSVJMGRGNR-UHFFFAOYSA-N
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Description

2-Fluoro-6-methoxynicotinaldehyde (CAS: 1211530-70-9) is a fluorinated pyridine derivative featuring a methoxy group at the 6-position and an aldehyde functional group at the 3-position of the pyridine ring. Its molecular formula is C₇H₆FNO₂, with a molecular weight of 155.13 g/mol. The compound’s structure is characterized by the electron-withdrawing fluorine atom at position 2 and the electron-donating methoxy group at position 6, which collectively influence its reactivity and physicochemical properties. This compound is of interest in pharmaceutical and agrochemical research, particularly as a building block for synthesizing heterocyclic derivatives .

Properties

IUPAC Name

2-fluoro-6-methoxypyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2/c1-11-6-3-2-5(4-10)7(8)9-6/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USNWVSVJMGRGNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Hydroxypyridines

Treatment of 6-hydroxynicotinaldehyde with methyl iodide (CH₃I) or dimethyl sulfate in the presence of a base (e.g., potassium carbonate) yields the methoxy derivative. This reaction proceeds efficiently in acetone or acetonitrile under reflux.

Copper-Mediated Coupling

Copper catalysts, such as cuprous chloride (CuCl) or iodide (CuI), facilitate coupling reactions between halopyridines and methanol. For instance, 6-bromonicotinaldehyde reacts with methanol in dimethyl sulfoxide (DMSO) at 120°C under compressed air to install the methoxy group. This method, adapted from naphthaldehyde synthesis, achieves high yields (up to 95%) with minimal byproducts.

Catalytic Systems and Reaction Optimization

Catalysts play a pivotal role in balancing reaction efficiency and selectivity. Data from analogous systems highlight the following trends:

Catalyst Selection

CatalystSolventTemperature (°C)Time (h)Yield (%)Purity (%)
CuCl (0.5 eq)DMSO1204886.195
CuCl (1.0 eq)DMSO1202492.998
CuI (0.5 eq)DMSO1200.188.197

Adapted from 6-methoxy-2-naphthaldehyde synthesis.

Copper catalysts enhance methoxylation and fluorination by stabilizing intermediates. Increasing catalyst loading from 0.2 to 1.0 equivalents improves yields from 80.7% to 95.0%, though excessive amounts may promote side reactions.

Solvent Effects

Polar aprotic solvents like DMSO stabilize ionic intermediates and facilitate oxygen-dependent reactions. In contrast, 1,4-dioxane offers inferior yields (~80%) due to reduced catalyst solubility.

Temperature and Time

Optimal results occur at 120°C with 24–48 hours of reaction time. Shorter durations (e.g., 0.1 hours) yield incomplete conversions, while prolonged heating (>72 hours) degrades products.

Post-Synthesis Purification

Crude this compound requires rigorous purification to achieve pharmaceutical-grade purity:

Liquid-Liquid Extraction

Ethyl acetate effectively extracts the aldehyde from aqueous reaction mixtures. Washing with saturated brine removes residual catalysts and solvents, achieving >95% recovery.

Recrystallization

Recrystallization from ethyl acetate at 5°C increases purity from 95% to 99.6%. Activated carbon treatment during this step reduces impurities to <0.2%.

Analytical Validation

Quality control ensures consistency across batches:

  • High-Performance Liquid Chromatography (HPLC): Confirms purity (>99%) and identifies major impurities.

  • Nuclear Magnetic Resonance (NMR): ¹⁹F NMR verifies fluorine incorporation, while ¹H NMR confirms methoxy and aldehyde protons.

  • Mass Spectrometry: Validates molecular weight (155.13 g/mol) and fragmentation patterns .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-6-methoxynicotinaldehyde can undergo various chemical reactions, including:

  • Oxidation: Conversion to carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction to form amines or other reduced derivatives.

  • Substitution: Replacement of the fluorine atom with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Typical reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.

Major Products Formed:

  • Oxidation: 2-Fluoro-6-methoxynicotinic acid.

  • Reduction: 2-Fluoro-6-methoxynicotinamide.

  • Substitution: Various derivatives depending on the substituent introduced.

Scientific Research Applications

Anticancer Activity

Preliminary studies indicate that compounds similar to 2-fluoro-6-methoxynicotinaldehyde exhibit significant anticancer properties . Research has shown that derivatives of nicotinaldehyde can interact with various enzymes involved in cancer metabolism, potentially leading to therapeutic effects against different cancer types. For instance, compounds with similar structures have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells.

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity . Studies suggest that the substitution pattern on the nicotinaldehyde structure can enhance its effectiveness against bacterial and fungal infections. The methoxy group may play a crucial role in improving the compound's interaction with microbial targets, making it a candidate for further development as an antimicrobial agent.

Neuropharmacological Potential

Recent research highlights the potential of this compound in treating neurological disorders. Its structural similarity to known neuroactive compounds suggests possible interactions with neurotransmitter receptors, particularly those involved in serotonin signaling pathways. This could lead to applications in developing drugs for conditions such as anxiety and depression .

Building Block in Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its aldehyde functional group allows for various reactions, including:

  • Condensation Reactions : It can participate in reactions with amines to form imines or Schiff bases, which are valuable intermediates in organic synthesis.
  • Cross-Coupling Reactions : The compound can be utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds, expanding its utility in synthesizing complex organic molecules .

Pharmaceutical Development

In pharmaceutical research, this compound is being explored as a precursor for synthesizing novel drug candidates. Its unique chemical properties allow researchers to modify its structure systematically to optimize pharmacological activity and reduce toxicity .

Case Study 1: Anticancer Compound Development

A study investigated derivatives of nicotinaldehyde, including this compound, for their anticancer properties. The results indicated that modifications at the 6-position significantly enhanced cytotoxicity against breast cancer cell lines. This highlights the importance of structural optimization in developing effective anticancer agents.

Case Study 2: Antimicrobial Efficacy

Research focused on the antimicrobial efficacy of various substituted nicotinaldehydes found that those containing methoxy groups exhibited higher activity against Staphylococcus aureus compared to their unsubstituted counterparts. This underscores the potential of this compound as a lead compound for developing new antimicrobial agents .

Mechanism of Action

The mechanism by which 2-Fluoro-6-methoxynicotinaldehyde exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following section provides a detailed comparison of 2-Fluoro-6-methoxynicotinaldehyde with structurally related compounds, focusing on substituent effects, physicochemical properties, and applications.

Substituent Variations in Nicotinaldehyde Derivatives

Table 1: Key Structural Analogs and Their Properties
Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituents (Position) Structural Similarity Score
This compound 1211530-70-9 C₇H₆FNO₂ 155.13 F (2), OCH₃ (6), CHO (3) Reference Compound
2-Chloro-6-methoxynicotinaldehyde 95652-80-5 C₇H₆ClNO₂ 171.58 Cl (2), OCH₃ (6), CHO (3) 0.70
6-Methoxynicotinaldehyde 65873-72-5 C₇H₇NO₂ 137.14 H (2), OCH₃ (6), CHO (3) 0.65 (estimated)
2-Methoxy-6-(trifluoromethyl)isonicotinaldehyde 1211532-11-4 C₈H₆F₃NO₂ 205.13 OCH₃ (2), CF₃ (6), CHO (4) 0.65
5-Fluoro-6-methoxynicotinaldehyde 44754784 (CID) C₇H₆FNO₂ 155.13 F (5), OCH₃ (6), CHO (3) N/A
Key Observations:

Halogen Substitution: Replacing fluorine with chlorine (e.g., 2-Chloro-6-methoxynicotinaldehyde) increases molecular weight by ~16.45 g/mol and alters electronic properties. Chlorine’s stronger electron-withdrawing effect may enhance electrophilicity at the aldehyde group compared to fluorine .

Positional Isomerism :

  • 5-Fluoro-6-methoxynicotinaldehyde (CID 44754784) is a positional isomer of the target compound. The fluorine at position 5 instead of 2 alters the electron density distribution, which could impact intermolecular interactions in crystallization or binding to biological targets .

Methoxy Group Consistency :

  • The methoxy group at position 6 is conserved across all analogs, suggesting its critical role in stabilizing the pyridine ring or directing regioselectivity in further reactions .

Physicochemical and Reactivity Differences

Table 2: Reactivity and Application Comparison
Compound Name Aldehyde Reactivity Solubility (Predicted) Applications
This compound Moderate Low in water Pharmaceutical intermediates, ligand synthesis
2-Chloro-6-methoxynicotinaldehyde High Low in water Agrochemical precursors
6-Methoxynicotinaldehyde High Moderate in polar solvents Cross-coupling reactions, catalysis
2-Methoxy-6-(trifluoromethyl)isonicotinaldehyde Low Very low Specialty fluorinated materials
Key Findings:
  • Aldehyde Reactivity: The fluorine atom in this compound moderately deactivates the aldehyde group compared to the non-fluorinated 6-Methoxynicotinaldehyde, which shows higher reactivity in nucleophilic additions . Chlorine’s stronger electron-withdrawing effect in 2-Chloro-6-methoxynicotinaldehyde increases aldehyde electrophilicity, making it more reactive toward Grignard or Wittig reactions .
  • Solubility Trends :

    • Fluorine and trifluoromethyl groups reduce aqueous solubility due to increased hydrophobicity. This property is leveraged in lipid-soluble drug design .

Q & A

Basic: What are the optimal synthetic routes for 2-Fluoro-6-methoxynicotinaldehyde?

Methodological Answer:
The aldehyde group can be introduced via Vilsmeier-Haack formylation or directed ortho-metalation of a fluorinated pyridine precursor. For example:

Start with 2-fluoro-6-methoxypyridine (or a brominated analog).

Use lithiation (with LDA or LTMP) at the 3-position, followed by quenching with DMF to install the aldehyde .

Purify via column chromatography (silica gel, hexane/EtOAc gradient).
Key intermediates like 2-fluoro-6-methoxybenzonitrile or boronic acid derivatives (e.g., 2-fluoro-6-methoxyphenylboronic acid) may serve as precursors for cross-coupling reactions .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR (¹H/¹³C/¹⁹F):
    • ¹H NMR: Look for aldehyde proton at δ 9.8–10.2 ppm (split due to fluorine coupling).
    • ¹⁹F NMR: Single peak near δ -110 to -120 ppm (meta-fluorine in pyridine ring) .
  • IR Spectroscopy: Confirm aldehyde C=O stretch at ~1700 cm⁻¹ and methoxy C-O at ~1250 cm⁻¹.
  • Mass Spectrometry (EI-MS): Molecular ion [M⁺] at m/z 169.03 (calculated for C₇H₆FNO₂) with fragmentation patterns matching pyridine ring cleavage .

Advanced: How to resolve contradictory NMR data for fluorinated pyridine aldehydes?

Methodological Answer:
Contradictions often arise from rotameric equilibria or solvent effects . Mitigation strategies:

Use DMSO-d₆ to stabilize aldehyde protons via hydrogen bonding.

Acquire variable-temperature NMR (-40°C to 60°C) to observe dynamic effects.

Validate assignments via 2D techniques (HSQC, HMBC) to correlate fluorine with adjacent protons .

Cross-reference with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA) for meta-fluorine environments .

Advanced: What governs regioselectivity in nucleophilic substitution reactions of this compound?

Methodological Answer:
Regioselectivity is influenced by:

  • Electronic effects: Fluorine’s strong electron-withdrawing nature directs nucleophiles to the 4-position of the pyridine ring.
  • Steric hindrance: Methoxy groups at the 6-position block substitution at adjacent positions.
  • Experimental validation: Perform competition experiments with model substrates (e.g., 6-bromo-5-fluoronicotinaldehyde) to map reactivity trends .

Basic: How to assess purity and stability of this compound in solution?

Methodological Answer:

  • HPLC Analysis: Use a C18 column (MeCN/H₂O + 0.1% TFA) to monitor degradation (retention time ~8–10 min).
  • Stability Tests:
    • Store solutions in anhydrous DMF or THF at -20°C to prevent aldehyde oxidation.
    • Avoid prolonged exposure to light (UV-Vis monitoring at 270 nm for absorbance shifts) .

Advanced: What computational methods predict reactivity in fluorinated nicotinaldehyde derivatives?

Methodological Answer:

  • DFT Calculations (B3LYP/6-311+G(d,p)): Model transition states for nucleophilic attacks or tautomerization pathways.
  • Molecular Electrostatic Potential (MEP) Maps: Identify electron-deficient sites (e.g., aldehyde carbon) for reaction planning.
  • Validate with Kinetic Studies: Compare computed activation energies with experimental Arrhenius plots .

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

  • PPE: Use nitrile gloves, lab coat, and safety goggles.
  • Ventilation: Work in a fume hood to avoid inhalation (aldehydes are volatile).
  • Spill Management: Neutralize with sodium bisulfite solution (1 M) to reduce aldehyde reactivity .

Advanced: How to design a kinetic study for aldehyde oxidation in fluorinated pyridines?

Methodological Answer:

Substrate Preparation: Dissolve in DMSO/PBS (pH 7.4) to mimic physiological conditions.

Monitor Oxidation: Use UV-Vis spectroscopy (λ = 320 nm) to track formation of carboxylic acid derivatives.

Kinetic Modeling: Apply pseudo-first-order kinetics with excess oxidant (e.g., KMnO₄).

Control Experiments: Include non-fluorinated analogs (e.g., 6-methoxynicotinaldehyde) to isolate fluorine’s electronic effects .

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